molecular formula C9H7O5- B14331082 3-Carboxy-4-(methoxycarbonyl)phenolate CAS No. 104474-76-2

3-Carboxy-4-(methoxycarbonyl)phenolate

Cat. No.: B14331082
CAS No.: 104474-76-2
M. Wt: 195.15 g/mol
InChI Key: MMMXULIOHYIVBB-UHFFFAOYSA-M
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Description

3-Carboxy-4-(methoxycarbonyl)phenolate is an organic compound with a complex structure that includes both carboxylate and methoxycarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-4-(methoxycarbonyl)phenolate typically involves the esterification of a phenolic compound followed by carboxylation. One common method is the reaction of 3-hydroxy-4-methoxycarbonylphenylboronic acid with a suitable carboxylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-4-(methoxycarbonyl)phenolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the phenolic ring .

Scientific Research Applications

3-Carboxy-4-(methoxycarbonyl)phenolate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Carboxy-4-(methoxycarbonyl)phenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The carboxylate and methoxycarbonyl groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carboxy-4-(methoxycarbonyl)phenolate is unique due to the presence of both carboxylate and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .

Properties

CAS No.

104474-76-2

Molecular Formula

C9H7O5-

Molecular Weight

195.15 g/mol

IUPAC Name

3-carboxy-4-methoxycarbonylphenolate

InChI

InChI=1S/C9H8O5/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4,10H,1H3,(H,11,12)/p-1

InChI Key

MMMXULIOHYIVBB-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[O-])C(=O)O

Origin of Product

United States

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